Cas no 80313-09-3 (3-Nitrothiophen-2-amine)

3-Nitrothiophen-2-amine Chemical and Physical Properties
Names and Identifiers
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- 2-Thiophenamine,3-nitro-(9CI)
- 2-amino-3-nitrothiophene
- SCHEMBL9375139
- 3-nitrothiophen-2-amine
- AKOS006352601
- 80313-09-3
- 3-Nitrothiophen-2-amine
-
- Inchi: InChI=1S/C4H4N2O2S/c5-4-3(6(7)8)1-2-9-4/h1-2H,5H2
- InChI Key: OYZHSRJEUNAFRV-UHFFFAOYSA-N
- SMILES: C1=CSC(=C1[N+](=O)[O-])N
Computed Properties
- Exact Mass: 143.99934855g/mol
- Monoisotopic Mass: 143.99934855g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 124
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 100Ų
- XLogP3: 1.6
3-Nitrothiophen-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1637753-1g |
3-Nitrothiophen-2-amine |
80313-09-3 | 98% | 1g |
¥5157.00 | 2024-07-28 |
3-Nitrothiophen-2-amine Related Literature
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Saigal,Sarfaraz Khan,Habibur Rahman,Shafiullah,Md. Musawwer Khan RSC Adv. 2019 9 14477
Additional information on 3-Nitrothiophen-2-amine
Introduction to 3-Nitrothiophen-2-amine (CAS No. 80313-09-3) and Its Emerging Applications in Chemical Biology
3-Nitrothiophen-2-amine, with the chemical identifier CAS No. 80313-09-3, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound belongs to the thiophene derivatives family, characterized by a sulfur-containing five-membered ring fused with a benzene-like structure. The presence of both a nitro group and an amine functional group on the thiophene ring endows 3-Nitrothiophen-2-amine with distinct reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate for various biological applications.
The nitro group (—NO₂) in 3-Nitrothiophen-2-amine introduces electrophilic characteristics, facilitating nucleophilic substitution reactions, while the amine group (—NH₂) provides nucleophilicity, enabling condensation and coupling reactions. These dual functional groups make the compound highly versatile for constructing more complex molecules, including pharmaceuticals, agrochemicals, and materials with specialized properties.
In recent years, 3-Nitrothiophen-2-amine has been explored in several cutting-edge research areas within chemical biology. One of the most notable applications is in the development of bioactive molecules targeting neurological disorders. The thiophene scaffold is frequently found in natural products and drug candidates known for their interaction with biological targets such as enzymes and receptors. For instance, studies have demonstrated that derivatives of thiophene amine compounds can modulate neurotransmitter systems, offering potential therapeutic benefits in conditions like Alzheimer's disease and Parkinson's disease. The nitro group further enhances the compound's bioactivity by allowing selective functionalization, enabling researchers to fine-tune pharmacokinetic profiles.
Another emerging field where 3-Nitrothiophen-2-amine is making strides is in medicinal chemistry. Researchers are leveraging its structural features to design novel inhibitors of bacterial and viral pathogens. The sulfur atom in the thiophene ring can interact with metal ions or biological cofactors, which is exploited in antimicrobial agents. Additionally, the nitro group can be reduced to an amine or further functionalized into other heterocycles, broadening the scope of drug discovery pipelines. Recent publications highlight its role in synthesizing protease inhibitors that could combat drug-resistant strains of bacteria.
The compound's significance extends beyond pharmaceuticals into materials science. Functionalized thiophenes are widely used in organic electronics due to their electron-deficient nature and ability to form conductive polymers. 3-Nitrothiophen-2-amine serves as a precursor for synthesizing conductive polymers that exhibit high charge-carrier mobility, making them suitable for flexible electronics and organic photovoltaics. The nitro group's electron-withdrawing effect enhances electronic properties, which is crucial for optimizing device performance.
In synthetic chemistry, 3-Nitrothiophen-2-amine plays a pivotal role as a building block for more complex structures. Its reactivity allows for diverse transformations, including cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings, which are essential for constructing biaryl motifs prevalent in many bioactive molecules. The compound's stability under various reaction conditions makes it an attractive choice for multi-step syntheses without significant degradation.
The exploration of 3-Nitrothiophen-2-amine also intersects with green chemistry principles. Researchers are investigating its use in catalytic processes that minimize waste and energy consumption. For example, palladium-catalyzed amination reactions using 3-Nitrothiophen-2-amine have been optimized to achieve high yields while employing recyclable catalysts and mild reaction conditions. Such advancements align with global efforts to develop sustainable chemical methodologies.
Future directions in the study of 3-Nitrothiophen-2-amine include its application in drug delivery systems. The compound's ability to form stable complexes with other molecules could be exploited to enhance bioavailability or target specific tissues within the body. Nanotechnology-based approaches are being explored to encapsulate derivatives of 3-Nitrothiophen-2-amine within lipid or polymer nanoparticles, improving their delivery efficiency.
Moreover, computational chemistry is playing an increasingly important role in understanding the reactivity and biological activity of 3-Nitrothiophen-2-amine. Molecular modeling studies help predict how modifications to its structure will influence its interactions with biological targets. This computational guidance accelerates experimental design by prioritizing promising derivatives for synthesis and testing.
In conclusion, 3-Nitrothiophen-2-amine (CAS No. 80313-09-3) represents a multifaceted compound with broad utility across chemical biology and materials science. Its unique structural features enable diverse applications in drug discovery, electronic materials, and sustainable chemistry. As research continues to uncover new possibilities for this versatile molecule, its importance is expected to grow further, driving innovation in multiple scientific disciplines.
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